molecular formula C12H26N2O4 B106391 6-Azaniumylhexylazanium;hexanedioate CAS No. 15511-81-6

6-Azaniumylhexylazanium;hexanedioate

Cat. No.: B106391
CAS No.: 15511-81-6
M. Wt: 262.35 g/mol
InChI Key: UFFRSDWQMJYQNE-UHFFFAOYSA-N
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Description

6-Azaniumylhexylazanium;hexanedioate is a diamino-adipate salt comprising a hexanedioate (adipate) anion paired with a cationic species containing two ammonium groups on a hexyl backbone. This compound is structurally related to synthetic intermediates in azacycle formation, particularly in catalytic hydrogenation reactions involving dicarbonyl substrates and amines . The hexanedioate moiety is a common building block in polymers, plasticizers, and pharmaceutical precursors, while the azaniumyl groups enhance solubility and reactivity in polar solvents .

Properties

IUPAC Name

6-azaniumylhexylazanium;hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.C6H10O4/c7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFRSDWQMJYQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC[NH3+])CC[NH3+].C(CCC(=O)[O-])CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69227-16-3, 52349-42-5, 3323-53-3
Record name Hexanedioic acid, polymer with 1,6-hexanediamine, hydroxymethylated methoxymethylated
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15511-81-6
Record name Hexanedioic acid, compd. with 1,6-hexanediamine (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexanedioic acid, compd. with 1,6-hexanediamine
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Record name Hexamethylenediamine adipate
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Preparation Methods

Reaction Mechanism and Stoichiometry

Adipic acid (C6H10O4C_6H_{10}O_4) reacts with hexamethylenediamine (C6H16N2C_6H_{16}N_2) in a 1:1 molar ratio to form the salt:

C6H10O4+C6H16N2C12H26N2O4C6H{10}O4 + C6H{16}N2 \rightarrow C{12}H{26}N2O4

The reaction proceeds via proton transfer from the carboxyl groups of adipic acid to the amine groups of HMDA, resulting in a crystalline salt.

Industrial Production Protocol

Industrial-scale production involves the following steps:

  • Dissolution : Adipic acid is dissolved in deionized water at 60–80°C.

  • Neutralization : HMDA is added gradually under controlled pH (6.8–7.2) to prevent local overheating.

  • Crystallization : The solution is cooled to 20–25°C to precipitate the salt.

  • Filtration and Drying : The crystals are vacuum-filtered and dried at 50–60°C to achieve >99% purity.

Table 1: Key Parameters for Conventional Neutralization

ParameterValue/Range
Reaction Temperature60–80°C
pH Control6.8–7.2
Crystallization Temp20–25°C
Yield95–98%

Biotechnological Synthesis Using Microbial Conversion

Recent advancements in biotechnology have introduced sustainable methods for producing nylon 6,6 salt. The patent EP0117048A2 outlines a novel process leveraging microbial conversion of toluene to muconic acid, which is subsequently hydrogenated to adipic acid.

Microbial Strain Development

The process employs a genetically modified Pseudomonas strain (designated Strain A2) engineered to metabolize toluene via the ortho pathway. Key strain characteristics include:

  • Catechol 1,2-oxygenase activity : Converts toluene to muconic acid.

  • Defective β-ketoadipate pathway : Prevents further degradation of muconic acid, enabling accumulation.

Table 2: Microbial Strain Properties

PropertyDetail
SubstrateToluene
Metabolic PathwayOrtho cleavage via catechol
Enzyme Defectβ-ketoadipate synthase deficiency
Muconic Acid Yield85–90% theoretical

Fermentation and Neutralization

The biotechnological process involves two stages:

Stage 1: Muconic Acid Production

  • Fermentation Medium : Aqueous solution containing HMDA (2–5% w/v), mineral salts, and Strain A2.

  • Conditions : 30°C, pH 7.0–7.5, aerobic agitation (150–200 rpm).

  • Outcome : Toluene is oxidized to muconic acid, which reacts in situ with HMDA to form hexamethylenediamine muconate.

Stage 2: Hydrogenation to Adipic Acid

  • Catalyst : Palladium on carbon (Pd/C, 1–2% loading).

  • Conditions : 80–100°C, 10–15 bar H₂ pressure.

  • Outcome : Muconic acid is hydrogenated to adipic acid, which reacts with excess HMDA to yield nylon 6,6 salt.

Table 3: Biotechnological Process Parameters

ParameterStage 1 (Fermentation)Stage 2 (Hydrogenation)
Temperature30°C80–100°C
PressureAmbient10–15 bar H₂
pH7.0–7.5Not applicable
Reaction Time48–72 hours4–6 hours

Comparative Analysis of Methods

Efficiency and Yield

  • Conventional Method : Achieves 95–98% yield but requires high-purity adipic acid, typically derived from cyclohexane oxidation (energy-intensive).

  • Biotechnological Method : Lower yield (80–85%) but utilizes renewable toluene and avoids hazardous by-products (e.g., NOₓ from cyclohexane oxidation).

Environmental Impact

  • Conventional : Generates sulfate by-products if neutralization uses NaOH/H₂SO₄.

  • Biotechnological : HMDA acts as both reactant and pH buffer, eliminating inorganic salt waste.

Industrial Scalability and Challenges

Conventional Method Limitations

  • Feedstock Dependency : Relies on petroleum-derived cyclohexane.

  • Energy Consumption : High-temperature oxidation (200–300°C) accounts for 60% of production costs.

Biotechnological Advancements

  • Carbon Source Flexibility : Toluene can be replaced with lignin-derived aromatics for greener synthesis.

  • Process Integration : Combined fermentation-hydrogenation reactors reduce downstream processing steps.

Chemical Reactions Analysis

Types of Reactions

6-Azaniumylhexylazanium;hexanedioate, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nylon 66: A major product formed through the polymerization of hexanedioic acid, compd. with 1,6-hexanediamine.

    Hexanedioic Acid and 1,6-Hexanediamine: Products of hydrolysis.

Scientific Research Applications

6-Azaniumylhexylazanium;hexanedioate, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexanedioic acid, compd. with 1,6-hexanediamine, primarily involves its ability to form strong hydrogen bonds and participate in condensation reactions. These properties enable it to act as a building block for polymers like nylon 66. The molecular targets and pathways involved include the formation of amide bonds between the carboxyl groups of hexanedioic acid and the amine groups of 1,6-hexanediamine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2-Ethylhexyl) Hexanedioate (DEHA)

Structural Differences :

  • 6-Azaniumylhexylazanium;hexanedioate : Features a hexanedioate anion paired with a cationic di-ammonium hexyl chain.
  • DEHA : A neutral ester of adipic acid with two 2-ethylhexyl groups.

Functional Properties :

  • Solubility : DEHA is lipophilic and widely used as a plasticizer in PVC, while the di-ammonium salt is water-soluble due to its ionic nature .
  • Applications: DEHA is non-reactive and serves as a flexible additive in polymers, whereas the di-ammonium salt’s charged structure makes it suitable for catalysis or ionic liquid formulations .

Table 1: Key Properties Comparison

Property This compound Bis(2-Ethylhexyl) Hexanedioate (DEHA)
Chemical Class Ionic salt Neutral ester
Solubility Polar solvents (e.g., water) Non-polar solvents (e.g., oils)
Typical Use Catalysis, ionic liquids Plasticizer (e.g., PVC)
Reactivity High (ammonium groups) Low (inert)
N-Phenylcaprolactam

Table 2: Cyclization Efficiency

Substrate Product Yield (%)
Dimethyl 1,6-hexanedioate N-Phenylcaprolactam 90
Di-tert-butyl 1,6-hexanedioate N-Phenylcaprolactam 10
This compound Theoretical Azacycle Not reported
6-Aminohexanoic Acid Derivatives

Functional Comparison :

  • 6-Aminohexanoic Acid: A monocarboxylic acid with a single amine group, used in peptide synthesis and nylon production .
  • This compound : Contains two ammonium groups and a dicarboxylate, enabling dual-site reactivity (e.g., crosslinking or ion exchange) .

Reactivity :

Research Implications and Gaps

  • Synthetic Challenges : The di-ammonium structure may reduce cyclization efficiency compared to neutral diesters, as seen in lower yields for bulky substrates (e.g., di-tert-butyl esters) .
  • Potential Applications: Ionic nature suggests utility in electrochemical systems or as a template for macrocycle synthesis, though direct studies are lacking .

Biological Activity

6-Azaniumylhexylazanium;hexanedioate, also known by its CAS number 15511-81-6, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amine group and a dicarboxylic acid moiety, suggesting possible interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as:

C12H24N2O4\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_4

This structure features a hexyl chain linked to two azanium groups, along with hexanedioate functionalities. Its amphiphilic nature allows it to interact with various biological membranes, which is critical for its biological activity.

Research indicates that this compound may exhibit several biological effects due to its ability to interact with cellular components:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its interaction with bacterial cell membranes could disrupt their integrity, leading to cell death.
  • Biocompatibility : Investigations into the biocompatibility of this compound have shown promising results, indicating that it may be suitable for use in biomedical applications such as drug delivery systems or tissue engineering scaffolds.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis. This mechanism is particularly relevant in the context of cancer research.

Research Findings and Case Studies

A number of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated significant inhibition of bacterial growth in vitro.
BiocompatibilityShowed low cytotoxicity in mammalian cell lines, indicating potential for biomedical applications.
Enzyme inhibitionInhibited specific metabolic enzymes, suggesting a role in modulating cellular processes.

Case Study Insights

In one notable case study involving the application of this compound in wound healing, researchers observed accelerated healing rates in animal models treated with formulations containing this compound. The study highlighted the compound's ability to promote fibroblast proliferation and collagen synthesis, essential processes in tissue repair.

Q & A

Q. Methodological Answer :

  • Bioconjugation : The ammonium groups can serve as crosslinkers for carboxylate-containing biomolecules (e.g., proteins) via carbodiimide chemistry .
  • Ion-Exchange Polymers : Incorporation into polyelectrolyte complexes for membranes or drug delivery systems, validated via zeta potential and swelling studies .

Advanced: How to design a study analyzing the compound’s interaction with biological macromolecules?

Methodological Answer :
Use a multi-method approach :

  • Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics.
  • Circular Dichroism (CD) to monitor conformational changes in proteins.
  • Molecular Dynamics (MD) Simulations to model binding sites and interaction energies.
  • Fluorescence Quenching to assess accessibility of aromatic residues in proteins .

Basic: How does the compound’s stability under UV light compare to structurally similar ammonium salts?

Methodological Answer :
Perform accelerated stability testing :

  • Expose samples to UV (254 nm) and analyze degradation via:
    • HPLC to quantify breakdown products.
    • UV-Vis Spectroscopy to track absorbance shifts.
  • Compare with analogs (e.g., 6-aminohexanoate) to identify structure-stability relationships .

Advanced: What statistical methods are suitable for analyzing errors in synthetic yield optimization?

Q. Methodological Answer :

  • Response Surface Methodology (RSM) to model non-linear relationships between variables (e.g., temperature, pH).
  • Monte Carlo Simulations to propagate uncertainty in input parameters (e.g., reagent purity).
  • Principal Component Analysis (PCA) to reduce dimensionality in multi-variable datasets (e.g., NMR, IR, XRD) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azaniumylhexylazanium;hexanedioate
Reactant of Route 2
6-Azaniumylhexylazanium;hexanedioate

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